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Abstract

ST4206 is a potent and selective antagonist of the adenosine A2A receptor, identified as a
metabolite of the parent compound ST1535. Preclinical evidence strongly suggests its potential
as a non-dopaminergic therapeutic agent for Parkinson's disease. This document provides a
comprehensive overview of the pharmacological properties of ST4206, including its in vitro
receptor binding and functional activity, as well as its efficacy in established animal models of
Parkinson's disease. Detailed experimental methodologies and a summary of key quantitative
data are presented to facilitate further research and development.

Introduction

The antagonism of the adenosine A2A receptor has emerged as a promising therapeutic
strategy for managing the motor symptoms of Parkinson's disease. These receptors are highly
expressed in the basal ganglia, where they modulate dopaminergic neurotransmission.
ST4206, a metabolite of ST1535, has demonstrated significant pharmacological activity
consistent with A2A receptor antagonism, positioning it as a compound of interest for further
investigation.

In Vitro Pharmacology
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The in vitro activity of ST4206 has been characterized through receptor binding and functional
assays.

Receptor Binding Affinity

ST4206 exhibits high affinity for the human adenosine A2A receptor. The binding affinity is
comparable to its parent compound, ST1535, and another metabolite, ST3932.

Table 1: In Vitro Receptor Binding Affinity of ST4206 and Related Compounds[1]

Compound Target Ki (nM)
Human Adenosine A2A

ST4206 12
Receptor

Human Adenosine A2A
ST1535 8
Receptor

Human Adenosine A2A
ST3932 8
Receptor

Functional Antagonist Activity

The functional antagonist activity of ST4206 was assessed by its ability to inhibit the agonist-
induced accumulation of cyclic AMP (CAMP).

Table 2: In Vitro Functional Antagonist Activity of ST4206 and Related Compounds[1]

Compound Assay IC50 (nM)
ST4206 cAMP Accumulation 990
ST1535 CAMP Accumulation 427
ST3932 CAMP Accumulation 450

In Vivo Pharmacology
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The in vivo efficacy of ST4206 has been evaluated in established rodent models of Parkinson's
disease, demonstrating its potential to alleviate motor deficits.

Haloperidol-Induced Catalepsy in Mice

ST4206 demonstrated a dose-dependent antagonism of catalepsy induced by the dopamine
D2 receptor antagonist, haloperidol.

Table 3: Effect of ST4206 on Haloperidol-Induced Catalepsy in Mice[1]

Treatment Dose (mgl/kg, p.o.) Outcome

ST4206 10, 20, 40 Antagonized catalepsy
ST1535 10, 20, 40 Antagonized catalepsy
ST3932 10, 20, 40 Antagonized catalepsy

L-DOPA-Induced Contralateral Rotations in 6-OHDA-
Lesioned Rats

In a unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease, ST4206
potentiated the effects of L-DOPA, a standard treatment for the disease.[1]

Table 4: Effect of ST4206 on L-DOPA-Induced Rotations in 6-OHDA-Lesioned Rats[1]

Treatment Dose (mglkg, i.p.) Outcome

Potentiated contralateral

ST4206 10, 20, 40 .

rotations

Potentiated contralateral
ST1535 10, 20, 40 _

rotations

Potentiated contralateral
ST3932 10, 20, 40

rotations

Spontaneous Motor Activity in Mice
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Oral administration of ST4206 was found to increase spontaneous motor activity in mice,
further supporting its potential to improve motor function.

Table 5: Effect of ST4206 on Motor Activity in Mice

Treatment Dose (mg/kg, p.o.) Outcome

ST4206 10, 20, 40 Increased motor activity
ST1535 10, 20, 40 Increased motor activity
ST3932 10, 20, 40 Increased motor activity

Pharmacokinetics and Toxicology

As of the latest available public information, detailed pharmacokinetic (absorption, distribution,
metabolism, excretion) and toxicology profiles for ST4206 have not been published.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this document, based
on the study by Vertechy et al., 2015 and standard pharmacological procedures.

In Vitro Assays

e Receptor Binding Assay:

o Source: Cloned human adenosine A2A receptors expressed in a suitable cell line (e.qg.,
HEK293).

o Radioligand: A selective high-affinity radiolabeled antagonist for the A2A receptor.

o Procedure: Cell membranes expressing the receptor are incubated with the radioligand
and varying concentrations of the test compound (ST4206, ST1535, ST3932). Non-
specific binding is determined in the presence of a saturating concentration of a non-
labeled standard antagonist. After incubation, bound and free radioligand are separated by
filtration. The radioactivity retained on the filters is measured by liquid scintillation
counting.
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o Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration
of the compound that inhibits 50% of the specific binding of the radioligand) using the
Cheng-Prusoff equation.

e CAMP Functional Assay:

o Cell Line: A cell line expressing the human adenosine A2A receptor (e.g., CHO or HEK293
cells).

o Procedure: Cells are pre-incubated with the test compound at various concentrations.
Subsequently, the cells are stimulated with a known A2A receptor agonist (e.g., NECA) to
induce cAMP production. The reaction is stopped, and the intracellular CAMP levels are
measured using a commercially available kit (e.g., ELISA-based or TR-FRET-based).

o Data Analysis: The IC50 value, representing the concentration of the antagonist that
causes a 50% inhibition of the agonist-induced cAMP accumulation, is determined by non-
linear regression analysis of the concentration-response curves.

In Vivo Models

» Haloperidol-Induced Catalepsy in Mice:
o Animals: Male CD-1 mice.

o Procedure: Mice are orally (p.o.) administered with vehicle or ST4206 at doses of 10, 20,
and 40 mg/kg. After a predetermined time (e.g., 60 minutes), catalepsy is induced by
intraperitoneal (i.p.) injection of haloperidol (e.g., 1 mg/kg). At various time points post-
haloperidol injection (e.g., 30, 60, 90, and 120 minutes), the degree of catalepsy is
assessed using the bar test. The mouse's forepaws are placed on a horizontal bar raised
above the surface, and the time until the mouse removes both paws from the bar is
recorded.

o Data Analysis: The duration of catalepsy is compared between the vehicle-treated and
ST4206-treated groups.

e 6-OHDA-Lesioned Rat Model:

o Animals: Male Sprague-Dawley rats.
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o Lesioning Procedure: A unilateral lesion of the nigrostriatal dopamine pathway is induced
by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

o Drug Treatment: After a recovery period and confirmation of the lesion (e.g., via
apomorphine-induced rotations), rats are treated intraperitoneally (i.p.) with ST4206 (10,
20, or 40 mg/kg) in combination with L-DOPA (e.g., 3 mg/kg) and a peripheral
decarboxylase inhibitor like benserazide (e.g., 6 mg/kg).

o Behavioral Assessment: The number of full contralateral (away from the lesioned side)
rotations is recorded for a set period (e.g., 2 hours) using an automated rotometer system.

o Data Analysis: The total number of contralateral rotations is compared between the group
receiving L-DOPA alone and the groups receiving L-DOPA plus ST4206.

e Spontaneous Motor Activity in Mice:
o Animals: Male CD-1 mice.

o Procedure: Mice are individually placed in transparent activity cages equipped with
infrared beams to automatically record movements. After an acclimatization period, mice
are orally (p.o.) administered with vehicle or ST4206 (10, 20, or 40 mg/kg).

o Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is
recorded for a specified duration (e.g., 60 or 120 minutes) immediately following drug
administration.

o Data Analysis: The total motor activity is compared between the vehicle-treated and
ST4206-treated groups.

Signaling Pathways and Experimental Workflows

The mechanism of action of ST4206 is centered on the antagonism of the adenosine A2A
receptor, which plays a crucial role in modulating neuronal activity in the striatum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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